molecular formula C14H20O5S B14341647 Octanoic acid, 4-sulfophenyl ester CAS No. 101615-66-1

Octanoic acid, 4-sulfophenyl ester

Katalognummer: B14341647
CAS-Nummer: 101615-66-1
Molekulargewicht: 300.37 g/mol
InChI-Schlüssel: KHNBMTJPINZOSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octanoic acid, 4-sulfophenyl ester is a chemical compound with the molecular formula C14H20O5S It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-sulfophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 4-sulfophenyl ester typically involves the esterification of octanoic acid with 4-sulfophenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using solid acid catalysts. These catalysts, such as Amberlyst-15, are used to enhance the reaction rate and yield. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and product purity.

Analyse Chemischer Reaktionen

Types of Reactions: Octanoic acid, 4-sulfophenyl ester undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Hydrolysis: The breakdown of the ester bond in the presence of water, yielding octanoic acid and 4-sulfophenol.

    Oxidation: The oxidation of the sulfophenyl group to form sulfone derivatives.

Common Reagents and Conditions:

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.

    Hydrolysis: Acidic or basic conditions, elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Esterification: this compound.

    Hydrolysis: Octanoic acid and 4-sulfophenol.

    Oxidation: Sulfone derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Octanoic acid, 4-sulfophenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of octanoic acid, 4-sulfophenyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis, releasing octanoic acid and 4-sulfophenol, which may exert biological effects. The sulfophenyl group can interact with cellular membranes and proteins, potentially disrupting their function and leading to antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

  • 4-Sulfophenyl nonanoic acid
  • 4-Sulfophenyl decanoic acid
  • 4-Sulfophenyl dodecanoic acid

Comparison: Octanoic acid, 4-sulfophenyl ester is unique due to its specific chain length and the presence of the sulfophenyl group. Compared to its analogs with longer carbon chains, it may exhibit different solubility, reactivity, and biological activity. The specific properties of this compound make it suitable for certain applications where its analogs may not be as effective.

Eigenschaften

CAS-Nummer

101615-66-1

Molekularformel

C14H20O5S

Molekulargewicht

300.37 g/mol

IUPAC-Name

4-octanoyloxybenzenesulfonic acid

InChI

InChI=1S/C14H20O5S/c1-2-3-4-5-6-7-14(15)19-12-8-10-13(11-9-12)20(16,17)18/h8-11H,2-7H2,1H3,(H,16,17,18)

InChI-Schlüssel

KHNBMTJPINZOSC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.